molecular formula C10H15Cl2NO B1432812 1-(2-Chlorophenoxy)butan-2-amine hydrochloride CAS No. 1864061-97-1

1-(2-Chlorophenoxy)butan-2-amine hydrochloride

Cat. No.: B1432812
CAS No.: 1864061-97-1
M. Wt: 236.13 g/mol
InChI Key: BBAAQYGNSQWMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenoxy)butan-2-amine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₅Cl₂NO It is primarily used for research purposes and is known for its unique chemical structure, which includes a chlorophenoxy group attached to a butan-2-amine backbone

Scientific Research Applications

1-(2-Chlorophenoxy)butan-2-amine hydrochloride is utilized in several scientific research areas:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenoxy)butan-2-amine hydrochloride can be synthesized through a multi-step process involving the reaction of 2-chlorophenol with butan-2-amine. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with butan-2-amine. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenoxy)butan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenoxy)butan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved typically include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

  • 1-(3-Chlorophenoxy)butan-2-amine hydrochloride
  • 2-(3-Chlorophenoxy)butan-1-amine hydrochloride

Comparison: 1-(2-Chlorophenoxy)butan-2-amine hydrochloride is unique due to the position of the chlorophenoxy group, which influences its reactivity and binding properties. Compared to its isomers, it may exhibit different pharmacological or chemical behaviors, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(2-chlorophenoxy)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c1-2-8(12)7-13-10-6-4-3-5-9(10)11;/h3-6,8H,2,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAAQYGNSQWMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC1=CC=CC=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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